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Compound of Interest

Compound Name: Triglycerides, medium-chain

Cat. No.: B1181349 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

microencapsulation of Medium-Chain Triglyceride (MCT) oil using spray drying technology. This

technique is pivotal for converting liquid MCT oil into a stable powder form, enhancing its

handling, stability, and application in pharmaceutical and nutraceutical formulations.

Introduction
Medium-Chain Triglycerides (MCTs) are fatty acids that are efficiently metabolized, providing a

rapid energy source. Their liquid form, however, presents challenges in formulation, such as

limited water solubility and susceptibility to oxidation. Microencapsulation via spray drying

addresses these issues by entrapping MCT oil droplets within a solid carrier matrix, known as

the wall material. This process is crucial for developing solid dosage forms and functional food

ingredients. The selection of appropriate wall materials and optimization of spray drying

parameters are critical for achieving high encapsulation efficiency and desired powder

characteristics.

Principle of Spray Drying for Microencapsulation
Spray drying for microencapsulation involves a three-stage process:

Emulsification: An oil-in-water emulsion is prepared by dispersing the MCT oil (core material)

in an aqueous solution of the wall material. This step is critical as the emulsion droplet size
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influences the final microcapsule properties.

Atomization: The emulsion is fed into a spray dryer and atomized into fine droplets by a

nozzle or a rotary atomizer.

Drying: The atomized droplets are introduced into a hot air stream, leading to the rapid

evaporation of water. This forms a solid shell of the wall material around the oil droplets,

resulting in dry microcapsules.

The resulting powder's characteristics, such as particle size, morphology, encapsulation

efficiency, and stability, are highly dependent on the formulation (e.g., wall material type, core-

to-wall ratio) and the spray drying process parameters (e.g., inlet and outlet air temperatures,

feed flow rate).

Data Presentation: Formulation and Process
Parameters
The following tables summarize quantitative data from studies on the spray drying of MCT oil,

highlighting the impact of different formulations and process parameters on the final product

characteristics.

Table 1: Influence of Wall Material and Wall-to-Oil Ratio on Emulsion and Microcapsule

Properties[1][2][3][4][5]
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Formulati
on Code

Wall
Material

Wall-to-
Oil Ratio

Emulsion
Droplet
Size (µm)

Encapsul
ation
Efficiency
(%)

Moisture
Content
(%)

Yield (%)

F1

Gum

Arabic /

Maltodextri

n

1:1
Not

Suitable
- - -

F2

Whey

Protein

Isolate /

Maltodextri

n

1:1
0.196 ±

0.030

91.53 ±

0.01
4.85 ± 0.05

71.99 ±

0.74

F3

OSA

Starch /

Maltodextri

n

1:1
Not

Suitable
- - -

F4

Gum

Arabic /

Maltodextri

n

2:1
0.831 ±

0.029

93.31 ±

0.01
5.23 ± 0.05

82.34 ±

1.10

F5

Whey

Protein

Isolate /

Maltodextri

n

2:1
0.200 ±

0.038

96.26 ±

0.01
4.25 ± 0.04

88.57 ±

0.65

F6

OSA

Starch /

Maltodextri

n

2:1
0.177 ±

0.002

98.38 ±

0.01
3.68 ± 0.02

85.35 ±

1.04
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F7

Gum

Arabic /

Maltodextri

n

3:1
0.417 ±

0.050

94.75 ±

0.01
4.87 ± 0.04

86.89 ±

1.23

F8

Whey

Protein

Isolate /

Maltodextri

n

3:1
0.198 ±

0.002

97.12 ±

0.01
4.01 ± 0.01

87.21 ±

0.98

F9

OSA

Starch /

Maltodextri

n

3:1
0.175 ±

0.001

98.15 ±

0.01
3.89 ± 0.01

84.12 ±

1.15

Data adapted from a study by San et al. (2022).[1][3][4][5] OSA Starch: Octenyl succinic

anhydride modified starch. Maltodextrin was blended with the primary wall material in a 1:1

ratio. The total solid content was fixed at 40%.[1]

Table 2: Spray Dryer Operating Parameters

Parameter Value Reference

Inlet Temperature 150 °C - 200 °C [1][6][7]

Outlet Temperature 90 °C - 95 ± 5 °C [1][6][7]

Feed Flow Rate
10% (of pump setting) or 0.70

L/h
[1][6][7]

Aspirator 90% [1]

Compressor Air Pressure 6 bar [1]
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This protocol details the preparation of the oil-in-water emulsion, a critical precursor to the

spray drying process.

Materials and Equipment:

MCT Oil (Core Material)

Wall Materials (e.g., OSA Starch, Maltodextrin)

Distilled Water

High-Shear Homogenizer (e.g., Ultra-Turrax)

Magnetic Stirrer and Stir Bar

Beakers

Weighing Balance

Procedure:

Prepare the Aqueous Phase: Dissolve the wall materials (e.g., a 1:1 ratio of OSA starch and

maltodextrin) in distilled water. The total solid content should be around 40%.[1] Stir

continuously using a magnetic stirrer until the wall materials are fully dissolved.

Prepare the Oil Phase: Weigh the required amount of MCT oil according to the desired wall-

to-oil ratio (e.g., 2:1).[1][4]

Coarse Emulsification: Slowly add the MCT oil to the aqueous phase while continuously

stirring with the magnetic stirrer.

Homogenization: Homogenize the mixture using a high-shear homogenizer at a specified

speed (e.g., 10,000 rpm) for a set duration (e.g., 5 minutes) to form a fine and stable oil-in-

water emulsion.

Stability Check: Allow the emulsion to stand at ambient temperature for 24 hours and

observe for any phase separation. A stable emulsion is crucial for successful spray drying.[5]
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Protocol for Spray Drying
This protocol outlines the procedure for microencapsulating the prepared MCT oil emulsion

using a laboratory-scale spray dryer.

Equipment:

Spray Dryer (e.g., Büchi B-290) with a standard two-fluid nozzle

Peristaltic Pump

Collection Vessel

Procedure:

System Preparation: Turn on the spray dryer and allow it to reach the set operating

conditions.

Set Operating Parameters:

Inlet Temperature: Set to 150 °C.[1]

Aspirator: Set to 90%.[1]

Compressor Air Pressure: Adjust to 6 bar.[1]

Feed Flow Rate: Set the peristaltic pump to 10%.[1]

Feeding the Emulsion: Once the inlet temperature has stabilized, start feeding the prepared

emulsion into the spray dryer through the peristaltic pump. The outlet temperature should be

monitored and maintained around 95 ± 5 °C.[1][5]

Powder Collection: The dried microcapsules will be separated from the hot air by a cyclone

and collected in the collection vessel.

Storage: After the process is complete, collect the powder and store it in an airtight container

at 2–8 °C for further analysis.[1]
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Protocol for Characterization of Microcapsules
Encapsulation efficiency (EE) is a critical parameter that measures the amount of oil

successfully entrapped within the microcapsules.

Procedure:

Surface Oil Extraction:

Accurately weigh a known amount of the microcapsule powder.

Add a suitable organic solvent (e.g., hexane) and vortex for a few minutes to dissolve the

surface oil.

Filter the mixture and collect the filtrate.

Evaporate the solvent from the filtrate and weigh the extracted surface oil.

Total Oil Extraction:

Accurately weigh a known amount of the microcapsule powder.

Crush the microcapsules to release the encapsulated oil.

Extract the total oil using a suitable solvent extraction method (e.g., Soxhlet extraction).

Evaporate the solvent and weigh the extracted total oil.

Calculation:

EE (%) = [(Total Oil - Surface Oil) / Total Oil] x 100

A high encapsulation efficiency of over 98% has been achieved with a 2:1 wall-to-oil ratio using

OSA starch/maltodextrin as the wall material.[1][4]

Procedure:

Evenly spread a known weight (e.g., 0.5 g) of the powder on an aluminum pan of a moisture

analyzer.[5]
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Heat the sample at 105 °C until a constant weight is achieved.[5]

The moisture content is determined by the weight loss. A moisture content between 4-6% is

generally considered appropriate for food powders.[1]

Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the microencapsulation of MCT oil using

spray drying.
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Caption: Workflow for MCT oil microencapsulation.
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Parameter Relationships
This diagram shows the logical relationship between key formulation and process parameters

and the resulting microcapsule characteristics.

Input Parameters

Formulation

Process Output Characteristics

Wall Material Type
(e.g., OSA Starch)

Encapsulation Efficiency

Particle Size & MorphologyWall-to-Oil Ratio

Yield
Inlet Temperature

Moisture Content
Feed Flow Rate

Click to download full resolution via product page

Caption: Key parameter relationships in spray drying.

Conclusion
Spray drying is an effective and scalable technique for the microencapsulation of MCT oil. The

choice of wall material is a critical factor, with OSA starch in combination with maltodextrin

demonstrating excellent performance in achieving high encapsulation efficiency.[1][4] By

carefully controlling the formulation and process parameters as outlined in these protocols,
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researchers and drug development professionals can produce high-quality, stable MCT oil

powders tailored for a variety of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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